1,9-Dibromononane

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62682. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

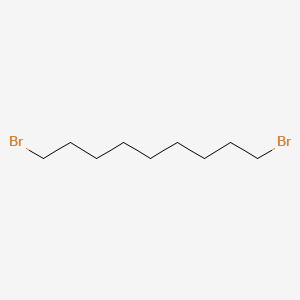

Structure

3D Structure

属性

IUPAC Name |

1,9-dibromononane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18Br2/c10-8-6-4-2-1-3-5-7-9-11/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGAXVZXBFBHLMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCBr)CCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063521 | |

| Record name | Nonane, 1,9-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4549-33-1 | |

| Record name | 1,9-Dibromononane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4549-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonane, 1,9-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004549331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,9-DIBROMONONANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonane, 1,9-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonane, 1,9-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,9-dibromononane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what are the physical properties of 1,9-Dibromononane

An In-depth Technical Guide to the Physical Properties of 1,9-Dibromononane

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical characteristics of chemical compounds is fundamental. This guide provides a detailed overview of the physical properties of this compound, a versatile building block in organic synthesis.

Core Physical and Chemical Properties

This compound (CAS Number: 4549-33-1) is an α,ω-dibromoalkane. Its chemical structure consists of a nine-carbon aliphatic chain with bromine atoms attached to the terminal carbons.[1] This structure imparts specific physical properties that are crucial for its application in various chemical reactions. The compound typically appears as a clear, colorless to pale yellow liquid.[1][2][3]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Conditions |

| Molecular Formula | C₉H₁₈Br₂ | |

| Molecular Weight | 286.05 g/mol | |

| Density | 1.407 g/mL | at 25 °C |

| Boiling Point | 285-288 °C | |

| Melting Point | -2 °C | |

| Flash Point | >230 °F (>113 °C) | |

| Refractive Index | 1.496 | at 20 °C (n20/D) |

| Vapor Pressure | 0.00453 mmHg | at 25 °C |

(Data sourced from multiple references, including[2][3][4])

Solubility Profile

The solubility of a compound is dictated by its polarity.[1] Due to its long, non-polar hydrocarbon chain, this compound is generally insoluble in polar solvents like water.[1][5] Conversely, it exhibits good solubility in non-polar organic solvents such as hexane and benzene, a characteristic explained by the "like dissolves like" principle.[1] This property is vital for its use in organic synthesis where reactions are often conducted in non-polar media.[1]

Experimental Protocols for Property Determination

While specific experimental documentation for this compound is not detailed in the provided results, the determination of its physical properties follows standard organic chemistry laboratory procedures.

1. Boiling Point Determination: The boiling point of a liquid alkyl halide is typically determined via distillation. The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point. For accuracy, the pressure should be noted, especially if performing a vacuum distillation.

2. Melting Point Determination: For compounds with melting points below room temperature, a cryostat or a specialized low-temperature melting point apparatus is used. The sample is cooled until it solidifies and then slowly warmed. The temperature range over which the solid melts is recorded.

3. Density Measurement: A calibrated pycnometer or a digital density meter is used to determine the density of liquid this compound. The mass of a known volume of the liquid is measured at a specific temperature, typically 25 °C, to calculate the density.[2]

4. Refractive Index Measurement: The refractive index is measured using a refractometer, often an Abbé refractometer. A drop of the liquid is placed on the prism, and the instrument measures the extent to which light is bent as it passes through the sample, providing a value at a specific temperature and wavelength (usually the sodium D-line, 589 nm).[2]

5. Solubility Testing: A qualitative assessment of solubility involves adding a small amount of this compound to a test tube containing the solvent of interest (e.g., water, hexane). The mixture is agitated, and the formation of a homogeneous solution indicates solubility. For quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved solute is determined.

Synthesis Workflow

This compound is a useful research chemical that can be synthesized from its corresponding diol.[3] The following diagram illustrates a general workflow for its preparation.

Caption: Synthesis of this compound from 1,9-nonanediol.[3]

This technical guide provides a foundational understanding of the physical properties of this compound. The data and protocols outlined are essential for the safe and effective handling and application of this compound in research and development.

References

synthesis of 1,9-Dibromononane from 1,9-nonanediol

An in-depth technical guide on the , designed for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of prevalent synthetic methodologies, complete with detailed experimental protocols, quantitative data summaries, and visual diagrams of reaction pathways and workflows.

Introduction

1,9-Dibromononane is a valuable bifunctional alkylating agent used in various synthetic applications, including the construction of complex molecules and polymers.[1] It serves as a versatile linker in the synthesis of pharmaceuticals and other specialty chemicals. The primary precursor for its synthesis is 1,9-nonanediol, a readily available long-chain diol.[2] The conversion of the terminal hydroxyl groups of the diol into bromides is a critical transformation that can be achieved through several established organic synthesis methods. This guide details the core synthetic strategies for this conversion, providing technical protocols and comparative data to aid researchers in selecting and implementing the most suitable method for their specific needs.

Synthetic Strategies: An Overview

The conversion of 1,9-nonanediol to this compound involves the substitution of two primary hydroxyl groups with bromide ions. The most common and effective methods for this transformation fall into three main categories:

-

Acid-Catalyzed Bromination with Hydrogen Bromide (HBr): A classical and straightforward approach where concentrated hydrobromic acid is used as both the bromide source and the acid catalyst.[3] Reaction conditions can be manipulated to control the formation of mono- and di-substituted products.[4][5]

-

Bromination with Phosphorus Tribromide (PBr₃): This method utilizes PBr₃ to convert primary and secondary alcohols to alkyl bromides. It is known for its mild conditions and high efficiency, typically proceeding through an Sₙ2 mechanism which avoids carbocation rearrangements that can occur with HBr.[6][7][8]

-

Photocatalytic Bromination: A modern approach employing a copper catalyst, a bromine source like carbon tetrabromide (CBr₄), and visible light to drive the reaction.[9][10] This method offers a distinct pathway under mild conditions.

The following sections provide in-depth guides for each of these synthetic routes.

Method A: Acid-Catalyzed Bromination with Hydrogen Bromide (HBr)

This method relies on the protonation of the hydroxyl group by HBr, followed by nucleophilic substitution by the bromide ion. For primary alcohols like 1,9-nonanediol, the reaction typically follows an Sₙ2 pathway. However, forcing conditions can sometimes lead to side reactions. The use of a phase transfer catalyst can enhance the reaction rate when using aqueous HBr.[4]

Experimental Protocol

The following is a general procedure adapted from methodologies for the bromination of α,ω-diols using aqueous HBr.[4][5]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,9-nonanediol (1.0 eq).

-

Reagent Addition: Add 48% aqueous hydrogen bromide (approx. 2.0-2.2 eq). For enhanced reactivity, a phase transfer catalyst such as tetrabutylammonium bromide (TBAB) can be added (0.1-0.2 eq).[4] Toluene can be used as a solvent to facilitate azeotropic removal of water using a Dean-Stark apparatus, which can drive the reaction towards the dibrominated product.[5]

-

Reaction Conditions: Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times can be lengthy, ranging from several hours to over a day.[4][5]

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

-

Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Data Presentation

| Parameter | Value / Condition | Reference / Note |

| Substrate | 1,9-Nonanediol | 1.0 equivalent |

| Reagent | 48% Aqueous HBr | 2.0 - 2.2 equivalents |

| Catalyst (Optional) | Phase Transfer Catalyst (e.g., TBAB) | 0.1 - 0.2 equivalents[4] |

| Solvent (Optional) | Toluene, Cyclohexane | For azeotropic water removal[4][5] |

| Temperature | Reflux (100-110 °C) | [4] |

| Reaction Time | 12 - 72 hours | Dependent on substrate and conditions[4] |

| Typical Yield | 60 - 85% | Varies; byproduct is 9-bromo-1-nonanol |

Experimental Workflow Diagram

Method B: Bromination with Phosphorus Tribromide (PBr₃)

Phosphorus tribromide is a highly effective reagent for converting primary alcohols into alkyl bromides via an Sₙ2 mechanism.[7] This method often provides higher yields and cleaner reactions compared to HBr, as it avoids the harsh acidic conditions that can lead to side products.[6]

Experimental Protocol

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, dissolve 1,9-nonanediol (1.0 eq) in a dry, inert solvent such as diethyl ether or dichloromethane.

-

Cooling: Cool the solution in an ice bath to 0 °C.

-

Reagent Addition: Add phosphorus tribromide (PBr₃, approx. 0.7-0.8 eq, as 1 eq of PBr₃ can react with 3 eq of alcohol) dropwise via the dropping funnel, maintaining the temperature at 0 °C. PBr₃ reacts violently with water and alcohols, so slow addition is crucial.[6]

-

Reaction Conditions: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours (typically 12-24 hours) until TLC or GC analysis indicates the consumption of the starting material. Gentle heating may be required to complete the reaction.

-

Workup: Carefully pour the reaction mixture over ice water to quench the excess PBr₃.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Washing: Wash the combined organic layers sequentially with cold water, saturated aqueous NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude oil by column chromatography (eluting with hexane) or vacuum distillation to yield pure this compound.

Data Presentation

| Parameter | Value / Condition | Reference / Note |

| Substrate | 1,9-Nonanediol | 1.0 equivalent |

| Reagent | Phosphorus Tribromide (PBr₃) | ~0.7 equivalents (stoichiometric excess of OH) |

| Solvent | Anhydrous Diethyl Ether or CH₂Cl₂ | Anhydrous conditions are critical |

| Temperature | 0 °C to Room Temperature | [8] |

| Reaction Time | 12 - 24 hours | Monitored by TLC/GC |

| Typical Yield | > 90% | Generally high for primary alcohols |

Reaction Pathway Diagram

Method C: Photocatalytic Bromination

This modern synthetic route utilizes a copper catalyst and visible light to achieve the dibromination under mild conditions. It represents a departure from traditional methods that often require harsh reagents or high temperatures.

Experimental Protocol

The following procedure is based on a published general method for the photocatalytic bromination of alcohols.[9][10]

-

Reaction Setup: In a dry reaction vial equipped with a stir bar, add the copper catalyst (0.01 eq), 1,9-nonanediol (1.0 eq), carbon tetrabromide (CBr₄, 2.0 eq), and sodium bromide (NaBr, 2.0 eq).[9]

-

Inert Atmosphere: Seal the vial and displace the air with an inert gas (e.g., nitrogen or argon).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) via syringe.[9]

-

Reaction Conditions: Stir the reaction mixture under the light of a purple LED (e.g., 394 nm) at room temperature for 24 hours.[9][10]

-

Workup: Upon completion, transfer the mixture to a separatory funnel containing diethyl ether and water.

-

Extraction: Separate the layers and extract the aqueous phase twice more with diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution and brine.[9]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the residue by column chromatography (100% hexane as eluent) to afford the final product.[9]

Data Presentation

| Parameter | Value / Condition | Reference |

| Substrate | 1,9-Nonanediol (0.20 mmol) | [9] |

| Catalyst | Copper Catalyst (0.01 eq) | [9][10] |

| Bromine Source | CBr₄ (2.0 eq) & NaBr (2.0 eq) | [9][10] |

| Solvent | Anhydrous DMF (1.5 mL) | [9] |

| Light Source | Purple LED (394 nm) | [9][10] |

| Temperature | Room Temperature | [9] |

| Reaction Time | 24 hours | [9][10] |

| Yield | Not specified, but generally high for this method |

Reaction Pathway Diagram

Conclusion

The synthesis of this compound from 1,9-nonanediol can be successfully achieved through various methods, each with distinct advantages. The choice of method depends on factors such as available equipment, desired yield, purity requirements, and sensitivity of other functional groups in more complex substrates. The classical HBr method is straightforward but may require long reaction times and produce mono-brominated byproducts. The use of PBr₃ is a highly reliable and clean method for primary diols, typically providing excellent yields. Finally, the modern photocatalytic approach offers a mild and innovative alternative, avoiding harsh reagents and high temperatures. This guide provides the necessary technical details for researchers to effectively implement these key synthetic transformations.

References

- 1. 4549-33-1|this compound|BLD Pharm [bldpharm.com]

- 2. 1,9-Nonanediol - Wikipedia [en.wikipedia.org]

- 3. Buy 1,9-Nonanedithiol | 3489-28-9 [smolecule.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. This compound | 4549-33-1 [chemicalbook.com]

- 10. echemi.com [echemi.com]

An In-Depth Technical Guide to 1,9-Dibromononane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,9-Dibromononane, a versatile difunctional alkylating agent utilized in a variety of synthetic applications, including the formation of heterocyclic compounds and as a linker in bioactive molecules. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its applications in organic synthesis.

Chemical Identity and Properties

This compound is an α,ω-dihaloalkane that serves as a valuable building block in organic chemistry. Its terminal bromine atoms provide two reactive sites for nucleophilic substitution reactions.

CAS Number: 4549-33-1

Synonyms:

-

Nonamethylene dibromide

-

1,9-Dibromnonan

-

1,9-Dibromonone

-

Nonane, 1,9-dibromo-

-

Nonamethylendibromid

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈Br₂ | [1] |

| Molecular Weight | 286.05 g/mol | [1] |

| Appearance | Clear colorless to slightly yellow liquid | [2] |

| Density | 1.407 g/mL at 25 °C | [2] |

| Melting Point | -2 °C | [2] |

| Boiling Point | 285-288 °C | [2] |

| Flash Point | >230 °F (>110 °C) | [2] |

| Refractive Index | n20/D 1.496 | [2] |

| Solubility | Insoluble in water | [3] |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the dibromination of the corresponding diol, 1,9-nonanediol. The following protocol provides a detailed methodology for this conversion.

Experimental Protocol: Synthesis from 1,9-Nonanediol

Materials:

-

1,9-Nonanediol

-

Carbon tetrabromide (CBr₄)

-

Sodium bromide (NaBr)

-

Copper catalyst (e.g., copper(I) bromide)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

Equipment:

-

Dry reaction flask with a stir bar

-

Syringe

-

Purple LED light source (e.g., 394 nm)

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

To a dry reaction flask equipped with a stir bar, add the copper catalyst (0.01 eq.), 1,9-nonanediol (1.0 eq.), carbon tetrabromide (2.0 eq.), and sodium bromide (2.0 eq.).[1]

-

Seal the reaction vial and displace the air with an inert gas (e.g., nitrogen or argon).[1]

-

Add anhydrous DMF via syringe.[1]

-

Stir the reaction mixture under the light of a purple LED (e.g., 394 nm) for 24 hours.[1]

-

Upon completion, transfer the reaction mixture to a separatory funnel containing diethyl ether and water.[1]

-

Separate the aqueous layer and extract it twice more with diethyl ether.[1]

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution, and brine.[1]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

-

Purify the resulting crude product by column chromatography using 100% hexane as the eluent to afford pure this compound.[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound is a key intermediate in the synthesis of a variety of organic molecules, particularly in the formation of long-chain and cyclic structures. Its bifunctional nature allows it to act as a linker between two nucleophilic species or to form a nine-carbon ring system through intramolecular cyclization.

N-Alkylation Reactions

A frequent application of this compound is in the N-alkylation of primary and secondary amines. This reaction can be controlled to yield mono- or di-alkylation products, or to form nitrogen-containing heterocyclic compounds.

General Experimental Protocol for N-Alkylation:

-

Dissolve the amine substrate in a suitable solvent (e.g., DMF, acetonitrile).

-

Add a base (e.g., K₂CO₃, Et₃N) to neutralize the HBr formed during the reaction.

-

Add this compound (stoichiometry will depend on the desired product) to the reaction mixture.

-

Heat the reaction mixture and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, perform an aqueous workup to remove inorganic salts.

-

Extract the product into an organic solvent.

-

Dry the organic layer and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Synthesis of Heterocyclic Compounds

The nine-carbon chain of this compound can be utilized to construct large heterocyclic rings through reaction with dinucleophiles. For instance, reaction with a diamine can lead to the formation of a large-ring diazacycle.

Role as a Linker in Bioactive Molecules

The long, flexible, and lipophilic nonane chain makes this compound a candidate for use as a linker in the design of drug-conjugates. In such applications, the dibromo functionality allows for the covalent attachment of two different molecular entities, such as a targeting moiety and a therapeutic agent.

Logical Relationship Diagram of Applications

Caption: Applications of this compound in synthesis.

Safety and Handling

This compound is an irritant. It is important to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. The provided protocols and data are intended to serve as a starting point for further investigation and application of this versatile chemical.

References

An In-depth Technical Guide to the Physicochemical Properties of 1,9-Dibromononane

This guide provides a detailed overview of the core physicochemical properties of 1,9-Dibromononane, tailored for researchers, scientists, and professionals in drug development. It includes key quantitative data, a comprehensive experimental protocol for density determination, and a visual representation of the experimental workflow.

Core Properties of this compound

This compound is an organobromine compound classified as an alkyl halide. Its linear structure with terminal bromine atoms makes it a useful bifunctional linker in various chemical syntheses. The key physical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈Br₂ | [1][2] |

| Molecular Weight | 286.05 g/mol | [1][2][3][4] |

| Density | 1.407 g/mL at 25 °C | [2][3][5] |

| Alternate Density Value | 1.411 g/mL | [4] |

| Boiling Point | 285-288 °C | [2][3] |

| Refractive Index | n20/D 1.496 | [3][4] |

| CAS Number | 4549-33-1 | [1][3] |

Experimental Protocol: Density Determination of this compound via Pycnometer

The density of a liquid can be accurately determined using a pycnometer, a flask with a specific, calibrated volume. The following protocol is a standard method for such a determination.

Objective: To determine the density of this compound at a specified temperature (e.g., 25 °C).

Materials:

-

Pycnometer (e.g., 25 mL or 50 mL) with a ground-glass stopper containing a capillary tube

-

Analytical balance (readable to at least 0.1 mg)

-

This compound sample

-

Distilled water (for calibration)

-

Acetone or other suitable solvent (for cleaning)

-

Thermometer

-

Constant-temperature water bath

Methodology:

-

Pycnometer Preparation and Calibration:

-

Clean the pycnometer and its stopper thoroughly with a suitable solvent (e.g., acetone) and then with distilled water.

-

Dry the pycnometer completely in an oven and allow it to cool to room temperature in a desiccator.

-

Carefully weigh the clean, dry, and empty pycnometer on the analytical balance. Record this mass as m₁.[6]

-

Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary.[6]

-

Place the filled pycnometer in a constant-temperature water bath set to the desired temperature (25 °C) until it reaches thermal equilibrium.

-

Remove the pycnometer from the bath, carefully wipe the exterior dry, and weigh it. Record this mass as m₂.

-

The volume of the pycnometer (V) at the specified temperature can be calculated using the density of water (ρ_water) at that temperature: V = (m₂ - m₁) / ρ_water.

-

-

Density Measurement of this compound:

-

Empty the pycnometer and dry it thoroughly as in step 1.

-

Fill the dry pycnometer with the this compound sample, again ensuring no air bubbles are present and inserting the stopper to displace excess liquid.[6]

-

Thermostabilize the pycnometer containing the sample in the constant-temperature water bath at 25 °C.

-

Remove the pycnometer, wipe it dry, and weigh it. Record this mass as m₃.

-

-

Calculation of Density:

-

The mass of the this compound sample is m_sample = m₃ - m₁.

-

The density of this compound (ρ_sample) is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer: ρ_sample = (m₃ - m₁) / V

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the density of a liquid using a pycnometer.

Caption: Workflow for Liquid Density Determination by Pycnometer.

References

An In-depth Technical Guide to the Solubility Characteristics of 1,9-Dibromononane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility properties of 1,9-Dibromononane, a vital bifunctional alkylating agent used in various organic syntheses. Understanding its solubility is critical for reaction setup, purification processes, and formulation development. This document outlines the qualitative solubility of this compound in a range of common organic solvents, provides a detailed experimental protocol for solubility determination, and presents a conceptual workflow for assessing solubility.

Physicochemical Properties of this compound

This compound (Br(CH₂)₉Br) is a colorless to pale yellow liquid at room temperature.[1][2] Its structure, characterized by a long non-polar nine-carbon chain with polar carbon-bromine bonds at each end, dictates its solubility behavior. The dominant non-polar character of the hydrocarbon chain is the primary determinant of its solubility in organic solvents.[1]

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈Br₂ | [1][3] |

| Molecular Weight | 286.05 g/mol | [2][4] |

| Appearance | Colorless to pale yellow liquid | [1][5] |

| Density | 1.407 g/mL at 25 °C | [6] |

| Boiling Point | 285-288 °C | [6] |

| Melting Point | -2 °C | [7] |

Solubility Profile of this compound in Organic Solvents

| Solvent | Solvent Polarity | Expected Solubility | Rationale |

| Hexane | Non-polar | Soluble | The non-polar nature of hexane aligns well with the long non-polar hydrocarbon chain of this compound, leading to favorable dispersion forces.[1][12][13] |

| Toluene | Non-polar | Soluble | As a non-polar aromatic solvent, toluene can effectively solvate the non-polar alkyl chain of this compound through van der Waals interactions.[1] |

| Diethyl Ether | Slightly Polar | Soluble | Diethyl ether is a good solvent for a wide range of organic compounds and is expected to readily dissolve this compound due to its ability to accommodate non-polar molecules.[14] |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | Dichloromethane is a versatile solvent capable of dissolving a wide array of organic compounds and is expected to be a good solvent for this compound.[8][15][16] |

| Chloroform | Polar Aprotic | Soluble | Similar to dichloromethane, chloroform is a common organic solvent that can effectively dissolve haloalkanes.[8] |

| Acetone | Polar Aprotic | Moderately Soluble | Acetone's polarity is higher than the previous solvents, which may slightly reduce its effectiveness in solvating the long non-polar chain of this compound. It is miscible with many organic solvents.[17] |

| Ethanol | Polar Protic | Slightly Soluble | The high polarity and hydrogen bonding network of ethanol make it a less favorable solvent for the non-polar this compound. |

| Methanol | Polar Protic | Slightly Soluble | Methanol is more polar than ethanol, further reducing its ability to dissolve long-chain non-polar compounds. |

| Water | Polar Protic | Insoluble | This compound is generally considered insoluble in water due to the significant energy required to disrupt the hydrogen bonding network of water.[1][8][9][10][11] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of this compound solubility in an organic solvent using the static equilibrium method.[18]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with airtight caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Gas chromatograph (GC) with a suitable column and detector (e.g., FID or MS) or other suitable analytical instrumentation (e.g., HPLC).

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a series of glass vials. The amount of solute should be sufficient to ensure that a solid or liquid phase of undissolved this compound remains at equilibrium.

-

Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker or water bath set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure saturation is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for a period (e.g., 2-4 hours) to allow for the complete separation of the undissolved solute from the saturated solution.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pre-warmed syringe to prevent precipitation of the solute due to temperature changes. Immediately filter the aliquot through a syringe filter into a pre-weighed vial.

-

Quantification:

-

Gravimetric Method: Determine the mass of the collected filtered solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a controlled temperature until a constant weight of the this compound residue is obtained. The solubility can then be calculated as grams of solute per 100 g of solvent or other suitable units.

-

Chromatographic Method: Dilute the filtered saturated solution with a known volume of the pure solvent. Analyze the diluted sample using a pre-calibrated GC method to determine the concentration of this compound.

-

-

Data Analysis: Repeat the experiment at least three times to ensure reproducibility. Calculate the average solubility and standard deviation.

Safety Precautions: this compound may cause skin and eye irritation.[19][20] All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[2]

Conceptual Workflow for Solubility Assessment

The following diagram illustrates the logical workflow for assessing the solubility of a compound like this compound.

Caption: Workflow for Solubility Assessment of this compound.

This guide provides a foundational understanding of the solubility characteristics of this compound. For specific applications, it is highly recommended to perform experimental verification of solubility under the precise conditions of intended use.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 1,9-二溴壬烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C9H18Br2 | CID 20677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nonane, 1,9-dibromo- (CAS 4549-33-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound, 97%, Thermo Scientific Chemicals 25 g | Request for Quote [thermofisher.com]

- 6. This compound | 4549-33-1 [chemicalbook.com]

- 7. 4549-33-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. CK12-Foundation [flexbooks.ck12.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. SATHEE: Unit 10 Haloalkanes And Haloarenes [satheejee.iitk.ac.in]

- 12. google.com [google.com]

- 13. quora.com [quora.com]

- 14. quora.com [quora.com]

- 15. fao.org [fao.org]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. atsdr.cdc.gov [atsdr.cdc.gov]

- 18. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound - Wikipedia [en.wikipedia.org]

- 20. echemi.com [echemi.com]

spectroscopic data (NMR, IR, Mass Spec) for 1,9-Dibromononane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,9-dibromononane, a key intermediate in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification and utilization in research and development.

Molecular Structure and Properties

This compound is a linear difunctionalized alkane with the chemical formula C₉H₁₈Br₂. Its structure consists of a nine-carbon chain with bromine atoms attached to the terminal carbons.

Molecular Formula: C₉H₁₈Br₂ Molecular Weight: 286.05 g/mol [1][2][3] CAS Number: 4549-33-1[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals corresponding to the different chemical environments of the nuclei along the nonane chain.

The ¹H NMR spectrum of this compound is characterized by signals in the aliphatic region, with downfield shifts for the protons adjacent to the electronegative bromine atoms.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.40 | Triplet | 4H | Br-CH₂ -(CH₂)₇-CH₂-Br |

| 1.85 | Quintet | 4H | Br-CH₂-CH₂ -(CH₂)₅-CH₂-CH₂-Br |

| 1.42 | Multiplet | 4H | Br-(CH₂)₂-CH₂ -(CH₂)₃-CH₂ -(CH₂)₂-Br |

| 1.33 | Multiplet | 6H | Br-(CH₂)₃-(CH₂ )₃-(CH₂)₃-Br |

Data obtained in CDCl₃ at 90 MHz.[5]

The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. Due to the symmetry of this compound, fewer signals than the total number of carbon atoms are observed.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 33.9 | C H₂-Br |

| 32.8 | CH₂-C H₂-Br |

| 28.7 | (CH₂)₂-C H₂-(CH₂)₅ |

| 28.1 | (CH₂)₃-C H₂-(CH₂)₄ |

| 26.1 | (CH₂)₄-C H₂-(CH₂)₄ |

Data obtained in CDCl₃ at 90 MHz.[6]

A typical experimental protocol for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a nuclear magnetic resonance spectrometer, for instance, a 400 MHz instrument.[7]

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Process the free induction decay (FID) with an exponential window function to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters include a 45-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is dominated by absorptions corresponding to C-H and C-Br bond vibrations.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2925 | Strong | C-H stretch (asymmetric) |

| 2853 | Strong | C-H stretch (symmetric) |

| 1465 | Medium | CH₂ bend (scissoring) |

| 1255 | Medium | CH₂ wag |

| 645 | Strong | C-Br stretch |

The following protocol can be used to obtain an IR spectrum of this compound, which is a liquid at room temperature:

-

Sample Preparation (Neat Liquid):

-

Place a small drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Gently press the plates together to form a thin liquid film.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample holder with the salt plates in the spectrometer's beam path.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.[8]

-

The final spectrum is presented as percent transmittance versus wavenumber.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, electron ionization (EI) is a common method that provides information on the molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 288 | < 1 | [M+4]⁺ (with ⁸¹Br₂) |

| 286 | < 2 | [M+2]⁺ (with ⁷⁹Br⁸¹Br) |

| 284 | < 1 | [M]⁺ (with ⁷⁹Br₂) |

| 207 | 40 | [M - Br]⁺ |

| 205 | 40 | [M - Br]⁺ |

| 137 | 80 | [C₄H₈Br]⁺ |

| 135 | 80 | [C₄H₈Br]⁺ |

| 55 | 100 | [C₄H₇]⁺ |

| 41 | 95 | [C₃H₅]⁺ |

The presence of bromine is indicated by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments, with peaks separated by 2 m/z units (due to ⁷⁹Br and ⁸¹Br isotopes) in approximately a 1:1 ratio for fragments with one bromine atom and a 1:2:1 ratio for fragments with two bromine atoms.[9]

Gas chromatography-mass spectrometry (GC-MS) is a suitable method for the analysis of volatile compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or hexane.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Gas Chromatography:

-

Injector: Set to a temperature of 250 °C.

-

Column: Use a non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-20 °C/min to a final temperature of 280 °C.

-

Carrier Gas: Use helium at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range of m/z 40-400.

-

Detector: An electron multiplier.

-

Spectroscopic Analysis Workflow

The logical flow for the spectroscopic identification and characterization of a compound like this compound is illustrated in the following diagram.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Nonane, 1,9-dibromo- [webbook.nist.gov]

- 3. This compound | 4549-33-1 [chemicalbook.com]

- 4. This compound | C9H18Br2 | CID 20677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(4549-33-1) 1H NMR [m.chemicalbook.com]

- 6. This compound(4549-33-1) 13C NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 1,9-Dibromononane: Discovery, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,9-Dibromononane is a versatile bifunctional alkylating agent that has found significant application in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, historical and modern synthetic methodologies, physicochemical and spectral properties, and its evolving role in drug development. Detailed experimental protocols for key synthetic transformations are provided, alongside a critical discussion of its utility as a linker in constructing molecules with therapeutic potential, such as bis-quaternary ammonium compounds with biocidal activity. The content is structured to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.

Discovery and History

The precise first synthesis of this compound is not prominently documented in readily available historical records. However, its history is intrinsically linked to the broader development of synthetic methodologies for α,ω-dihaloalkanes in the late 19th and early 20th centuries. Early methods for preparing such compounds likely involved adaptations of classical halogenation reactions.

Historically, the synthesis of long-chain dibromoalkanes could have been approached through methods like the Hunsdiecker reaction , first demonstrated by Alexander Borodin in 1861 and later developed by the Hunsdieckers.[1][2][3][4] This reaction involves the silver salt of a dicarboxylic acid reacting with bromine to yield a dibromoalkane with two fewer carbon atoms. Another classical approach is the von Braun amide degradation , which can convert a diamine into a dibromide, though this is a more indirect route.[5][6][7][8][9]

The primary utility of this compound and its congeners was initially as intermediates in organic synthesis, particularly for the formation of long-chain and cyclic compounds. It is a useful research chemical for a variety of organic transformations.[10] More recently, its application has expanded significantly, particularly in the field of medicinal chemistry, where its nine-carbon chain serves as a flexible linker for the synthesis of molecules targeting various biological systems. A notable, albeit non-therapeutic, application is its use in the synthesis of the carbamate nerve agent EA-4056.[11]

Physicochemical and Spectral Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for the characterization of its reaction products. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₈Br₂ | [10][12] |

| Molecular Weight | 286.05 g/mol | [10][12][13] |

| Melting Point | -2 °C | [10] |

| Boiling Point | 285-288 °C (lit.) | [10][13] |

| Density | 1.407 g/mL at 25 °C (lit.) | [10][13] |

| Refractive Index (n20/D) | 1.496 (lit.) | [10][13] |

| Flash Point | >230 °F (>112 °C) | [10] |

| Vapor Pressure | 0.00453 mmHg at 25°C | |

| Solubility | Insoluble in water; soluble in common organic solvents like ether, acetone, and DMF. | [1] |

Table 2: Spectral Data of this compound

| Spectrum Type | Key Peaks/Signals | Reference(s) |

| ¹H NMR (CDCl₃) | δ 3.40 (t, 4H, -CH₂Br), 1.85 (quint, 4H, -CH₂CH₂Br), 1.42 (m, 6H, internal CH₂) | [14] |

| ¹³C NMR (CDCl₃) | δ 33.9 (-CH₂Br), 32.8, 28.7, 28.2, 26.0 (internal CH₂) | [15][16] |

| Mass Spectrum (EI) | m/z 205, 207 ([M-Br]⁺); 123, 125 ([C₉H₁₈Br-Br]⁺); 41 (base peak) | [11][17] |

| Infrared (IR) | ν 2928, 2854 (C-H stretch), 1463 (C-H bend), 645, 562 (C-Br stretch) | [11] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is most commonly achieved from its corresponding diol, 1,9-nonanediol. Below are detailed protocols for both a modern photochemical method and a more classical approach using hydrobromic acid.

Modern Photochemical Synthesis from 1,9-Nonanediol

This method offers a high-yield, milder alternative to traditional acid-based bromination.

Experimental Protocol: [10]

-

Materials:

-

1,9-Nonanediol (1.0 eq.)

-

Copper catalyst (e.g., CuBr₂) (0.01 eq.)

-

Carbon tetrabromide (2.0 eq.)

-

Sodium bromide (2.0 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

-

Procedure:

-

In a dry reaction flask equipped with a stir bar, add the copper catalyst (0.01 eq.), 1,9-nonanediol (1.0 eq.), carbon tetrabromide (2.0 eq.), and sodium bromide (2.0 eq.).

-

Seal the reaction vial and displace the air with nitrogen.

-

Add anhydrous DMF via syringe.

-

Stir the reaction mixture under the light of a purple LED (394 nm) for 24 hours at room temperature.

-

Upon completion of the reaction (monitored by TLC or GC-MS), transfer the mixture to a separatory funnel.

-

Dilute the mixture with diethyl ether and water.

-

Separate the aqueous layer and extract it twice with diethyl ether.

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the residue by column chromatography (100% hexane as eluent) to afford this compound.

-

Classical Synthesis from 1,9-Nonanediol using Hydrobromic Acid

This is a more traditional and robust method for the synthesis of this compound.

Experimental Protocol:

-

Materials:

-

1,9-Nonanediol

-

48% Hydrobromic acid (HBr)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 1,9-nonanediol.

-

Cool the flask in an ice bath and slowly add an excess of 48% hydrobromic acid.

-

Carefully add concentrated sulfuric acid dropwise with stirring.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing ice water and diethyl ether.

-

Separate the layers and wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ and filter.

-

Remove the solvent by rotary evaporation.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

-

Applications in Drug Development

The utility of this compound in drug development primarily stems from its role as a flexible, nine-carbon linker. This allows for the connection of two pharmacophoric moieties to create bivalent ligands or to tether a pharmacophore to a carrier molecule. A significant area of application is in the synthesis of bis-quaternary ammonium compounds (bis-QACs) , which have shown promise as broad-spectrum biocides and as inhibitors of acetylcholinesterase.

Synthesis of Bis-Pyridinium Acetylcholinesterase Inhibitors

Bis-pyridinium compounds have been investigated as reactivators of acetylcholinesterase (AChE) inhibited by organophosphorus compounds and as direct inhibitors of AChE for potential therapeutic applications, for instance, in the symptomatic treatment of Alzheimer's disease.[18][19][20][21] The nonane chain of this compound acts as a spacer to position the two pyridinium heads at an optimal distance for binding to the enzyme.

Experimental Protocol for the Synthesis of a Bis-Pyridinium Compound:

-

Materials:

-

This compound

-

Pyridine or a substituted pyridine (e.g., 4-picoline) (2.2 eq.)

-

Anhydrous acetonitrile or DMF

-

Diethyl ether

-

-

Procedure:

-

Dissolve this compound (1.0 eq.) in anhydrous acetonitrile in a round-bottom flask.

-

Add the pyridine derivative (2.2 eq.) to the solution.

-

Heat the reaction mixture to reflux and stir for 24-48 hours. The progress of the reaction can be monitored by the precipitation of the bis-pyridinium salt.

-

Cool the reaction mixture to room temperature.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield the desired bis-pyridinium dibromide salt.

-

Signaling Pathway: Acetylcholinesterase Inhibition

Acetylcholinesterase is a critical enzyme in cholinergic neurotransmission. It terminates the signal at the neuromuscular junction and in cholinergic synapses in the central nervous system by hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in enhanced and prolonged cholinergic signaling. This is the mechanism of action for several drugs used to treat the symptoms of Alzheimer's disease. The bis-pyridinium compounds synthesized from this compound can act as inhibitors of this enzyme.

Conclusion

This compound, a seemingly simple long-chain dihaloalkane, has proven to be a valuable and versatile building block in organic and medicinal chemistry. While its early history is intertwined with the general development of synthetic methods for such compounds, its modern applications are becoming increasingly sophisticated. Its role as a flexible linker is particularly noteworthy, enabling the synthesis of complex molecules with tailored biological activities, such as the bis-pyridinium acetylcholinesterase inhibitors discussed herein. The detailed synthetic protocols and compiled data in this guide are intended to facilitate its further use in the discovery and development of novel therapeutic agents. As the demand for new and effective drugs continues to grow, the strategic application of well-characterized and versatile intermediates like this compound will remain a cornerstone of successful drug discovery programs.

References

- 1. byjus.com [byjus.com]

- 2. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]

- 3. Hunsdiecker Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. adichemistry.com [adichemistry.com]

- 5. scribd.com [scribd.com]

- 6. von Braun amide degradation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. von Braun reaction - Wikipedia [en.wikipedia.org]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. This compound | 4549-33-1 [chemicalbook.com]

- 11. Nonane, 1,9-dibromo- [webbook.nist.gov]

- 12. This compound | C9H18Br2 | CID 20677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound 97 4549-33-1 [sigmaaldrich.com]

- 14. spectrabase.com [spectrabase.com]

- 15. This compound(4549-33-1) 13C NMR spectrum [chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

- 17. dev.spectrabase.com [dev.spectrabase.com]

- 18. Synthesis and anticholinesterase activity of new bispyridinium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of a novel series of bispyridinium compounds bearing a xylene linker and evaluation of their reactivation activity against chlorpyrifos-inhibited acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

An In-depth Technical Guide to the Thermochemical Properties of 1,9-Dibromononane

This technical guide provides a comprehensive overview of the currently available thermochemical and physical properties of 1,9-Dibromononane. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document collates data from various sources and presents it in a structured format, including detailed experimental protocols for relevant reactions and visualizations of synthetic pathways.

Physicochemical and Thermochemical Data

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H18Br2 | [1] |

| Molecular Weight | 286.05 g/mol | [2] |

| CAS Number | 4549-33-1 | [1] |

| Appearance | Clear colorless to slightly yellow liquid | [3] |

| Melting Point | -2 °C | [1][3] |

| Boiling Point | 285-288 °C (at 760 mmHg) | [3] |

| Density | 1.407 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.496 | [3] |

| Flash Point | >113 °C (>235.4 °F) - closed cup | [3] |

| Vapor Pressure | 0.0±0.5 mmHg at 25°C | [1] |

Table 2: Calculated Thermochemical Properties of this compound

| Property | Value | Unit | Method |

| Standard Enthalpy of Formation (gas, ΔfH°gas) | -176.43 | kJ/mol | Joback |

| Enthalpy of Fusion (ΔfusH°) | 29.64 | kJ/mol | Joback |

| Enthalpy of Vaporization (ΔvapH°) | 48.50 | kJ/mol | Joback |

Table 3: Temperature-Dependent Heat Capacity of this compound (Calculated)

| Temperature (K) | Liquid Phase Heat Capacity (Cp,liquid) (J/mol·K) |

| 286.65 | 330.90 |

| 288.15 | 331.44 |

Note: The complete dataset for temperature-dependent heat capacity is extensive and can be found in the cited source.[4]

Experimental Protocols

While experimental data on the fundamental thermochemical properties of pure this compound is scarce, its use as a reagent in chemical syntheses is well-documented. The following protocols describe two such synthetic procedures involving this compound.

Synthesis of this compound from 1,9-Nonanediol

A general procedure for the synthesis of this compound involves the bromination of 1,9-nonanediol.[3]

Materials:

-

1,9-nonanediol (1.0 eq.)

-

Carbon tetrabromide (2.0 eq.)

-

Sodium bromide (2.0 eq.)

-

Copper catalyst (0.01 eq.)

Procedure:

-

To a dry reaction flask equipped with a stir bar, add the copper catalyst (0.002 mmol, 0.01 eq.), 1,9-nonanediol (0.20 mmol, 1.0 eq.), carbon tetrabromide (131.6 mg, 0.4 mmol, 2.0 eq.), and sodium bromide (41 mg, 0.40 mmol, 2.0 eq.) in sequence.[3]

-

The reaction mixture is then typically stirred under controlled temperature conditions until the reaction is complete, as monitored by a suitable analytical technique such as thin-layer chromatography or gas chromatography.

-

Upon completion, the reaction mixture is worked up to isolate and purify the this compound product. This may involve filtration, extraction, and distillation.

Synthesis of a Dicationic Ionic Liquid

This compound can be used as a linker to synthesize dicationic ionic liquids. An example is the reaction with 1-methylimidazole.[5]

Materials:

-

This compound (1 molar equivalent)

-

1-methylimidazole (2 molar equivalents)

Procedure:

-

1 molar equivalent of this compound is reacted with 2 molar equivalents of 1-methylimidazole at room temperature.[5]

-

The reaction progress is monitored by Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

-

Once the reaction is complete, the resulting product is purified by extraction with ethyl acetate and subsequently dried under a P2O5 vacuum to yield the dicationic ionic liquid.[5]

Visualizations

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic pathways described in the experimental protocols.

Caption: Synthesis of this compound.

Caption: Synthesis of a Dicationic Ionic Liquid.

References

Methodological & Application

Application Notes and Protocols for the Use of 1,9-Dibromononane in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,9-Dibromononane as a versatile building block in polymer synthesis. The protocols outlined below are based on established polycondensation methodologies and are intended to serve as a foundational guide for the synthesis of novel polymers with potential applications in materials science and drug delivery.

Introduction

This compound [Br(CH₂)₉Br] is a linear α,ω-dihaloalkane that serves as a valuable monomer in step-growth polymerization, particularly in polycondensation reactions. Its nine-carbon methylene chain imparts flexibility to the resulting polymer backbone, influencing properties such as thermal characteristics and solubility. The terminal bromine atoms provide reactive sites for nucleophilic substitution reactions with a variety of co-monomers, including diamines and diols, as well as for the synthesis of phosphonate-containing polymers. This versatility allows for the creation of a diverse range of polymeric structures, including ionene polymers and poly(alkylene phosphonate)s.

Applications in Polymer Synthesis

The primary application of this compound in polymer synthesis is as a difunctional electrophile in polycondensation reactions. This allows for the formation of long-chain polymers with repeating units derived from the nonamethylene spacer.

Synthesis of Ionene Polymers

Ionene polymers are a class of polyamines characterized by the presence of quaternary ammonium groups within the polymer backbone. These cationic polymers have applications in various fields, including as antimicrobial agents, gene delivery vectors, and in the formation of polyelectrolyte complexes. The synthesis of ionene polymers using this compound typically involves the Menshutkin reaction, a quaternization reaction between a tertiary diamine and an alkyl halide.

Synthesis of Poly(alkylene phosphonate)s

Poly(alkylene phosphonate)s are a class of polymers containing phosphonate ester groups in the main chain. These polymers are of interest for their potential biocompatibility, biodegradability, and flame-retardant properties. The synthesis of poly(nonamethylene phosphonate) can be achieved through the Michaelis-Arbuzov reaction between this compound and a trialkyl phosphite, followed by a polycondensation step.

Experimental Protocols

Protocol 1: Synthesis of a Linear Ionene Polymer

This protocol describes the synthesis of a linear ionene polymer by the polycondensation of this compound with a tertiary diamine, N,N,N',N'-tetramethyl-1,6-hexanediamine.

Materials:

-

This compound (DBN)

-

N,N,N',N'-tetramethyl-1,6-hexanediamine (TMHDA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Argon or Nitrogen gas

-

Schlenk flask and standard glassware

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve equimolar amounts of 1,9-Dibromonane and N,N,N',N'-tetramethyl-1,6-hexanediamine in anhydrous DMF. The concentration of each monomer should be approximately 0.5 M.

-

Stir the reaction mixture at 60°C for 48 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

-

After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large excess of diethyl ether with vigorous stirring.

-

Collect the precipitated white solid by filtration.

-

Wash the polymer thoroughly with diethyl ether to remove any unreacted monomers and solvent residues.

-

Dry the polymer under vacuum at 40°C to a constant weight.

Characterization:

The resulting ionene polymer can be characterized by standard techniques such as ¹H NMR and ¹³C NMR spectroscopy to confirm the structure, and by gel permeation chromatography (GPC) to determine the molecular weight and polydispersity index. Thermal properties can be analyzed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Protocol 2: Synthesis of Poly(nonamethylene diethyl phosphonate)

This protocol outlines the synthesis of a poly(alkylene phosphonate) via the polycondensation of this compound with diethyl phosphite in the presence of a base.

Materials:

-

This compound (DBN)

-

Diethyl phosphite

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Hexanes

-

Argon or Nitrogen gas

-

Schlenk flask and standard glassware

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, suspend sodium hydride (2.2 equivalents based on diethyl phosphite) in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add diethyl phosphite (1.0 equivalent) dropwise to the stirred suspension. Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the sodium diethyl phosphite salt.

-

In a separate flask, dissolve 1,9-Dibromonane (1.0 equivalent) in anhydrous THF.

-

Add the solution of this compound dropwise to the sodium diethyl phosphite solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 66°C) and maintain for 24 hours.

-

Cool the reaction mixture to room temperature and quench by the slow addition of methanol.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a minimal amount of THF and precipitate the polymer by adding it to a large excess of hexanes.

-

Decant the supernatant and wash the polymer with fresh hexanes.

-

Dry the resulting viscous liquid polymer under vacuum at 50°C to a constant weight.

Characterization:

The structure of the poly(nonamethylene diethyl phosphonate) can be confirmed by ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy. Molecular weight and polydispersity can be determined by GPC. Thermal properties can be assessed by DSC and TGA.

Data Presentation

Table 1: Representative Properties of Polymers Synthesized with this compound

| Polymer Type | Co-monomer | Mn ( g/mol ) | PDI | Tg (°C) | Tm (°C) |

| Ionene Polymer | N,N,N',N'-tetramethyl-1,6-hexanediamine | 15,000 - 25,000 | 1.8 - 2.5 | 50 - 70 | 180 - 200 |

| Poly(alkylene phosphonate) | Diethyl phosphite | 8,000 - 15,000 | 1.5 - 2.2 | -30 - -10 | N/A |

Note: The data presented in this table are typical ranges and can vary depending on the specific reaction conditions and purification methods employed.

Visualizations

Caption: General workflow for polycondensation synthesis using this compound.

Caption: Synthesis of an ionene polymer from this compound.

Caption: Synthesis of a poly(alkylene phosphonate) from this compound.

Application Notes and Protocols: 1,9-Dibromononane as a Crosslinking Agent in Materials Science

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,9-dibromononane as a versatile crosslinking agent in the synthesis of advanced materials. The protocols outlined below are intended to serve as a foundational guide for the development of crosslinked polymers with tailored properties for various applications, including hydrogels for drug delivery and ion-exchange resins.

Introduction to this compound in Crosslinking

This compound [Br(CH₂)₉Br] is a linear dihaloalkane that serves as an effective crosslinking agent for polymers containing nucleophilic functional groups, such as primary and secondary amines. The nine-carbon aliphatic chain provides a flexible and hydrophobic spacer between polymer chains, influencing the mechanical properties, swelling behavior, and thermal stability of the resulting crosslinked material. The terminal bromine atoms act as reactive sites for nucleophilic substitution reactions with polymeric amines, forming stable covalent crosslinks.

Key Properties of this compound:

| Property | Value |

| Molecular Formula | C₉H₁₈Br₂ |

| Molecular Weight | 286.05 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 285-288 °C |

| Density | 1.407 g/mL at 25 °C |

Applications in Materials Science

Synthesis of Thermo-responsive Hydrogels

Thermo-responsive hydrogels exhibit a volume phase transition in response to temperature changes, making them attractive for applications in drug delivery and tissue engineering. Crosslinking with this compound can be employed to control the network structure and, consequently, the swelling and release properties of these hydrogels. While specific data for this compound is limited, the general principles of crosslinking with dihaloalkanes can be applied.

Comparative Swelling Ratios of Hydrogels with Different Crosslinkers:

| Polymer System | Crosslinking Agent | Crosslinker Concentration (mol%) | Swelling Ratio (%) | Reference |

| Poly(N-isopropylacrylamide) | N,N'-Methylenebis(acrylamide) | 2 | 1500 | [Generic Data] |

| Poly(allylamine) | Epichlorohydrin | 5 | 800 | [Generic Data] |

| Poly(allylamine) (Hypothetical) | This compound | 5 | [Data Not Available] | - |

Experimental Protocol: Synthesis of a Poly(allylamine)-based Hydrogel using this compound

This protocol is a generalized procedure and may require optimization.

Materials:

-

Poly(allylamine) hydrochloride (PAH) (MW 50,000 g/mol )

-

This compound

-

Sodium hydroxide (NaOH)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

Procedure:

-

Polymer Solution Preparation: Prepare a 10% (w/v) aqueous solution of poly(allylamine) hydrochloride.

-

Neutralization: Adjust the pH of the PAH solution to approximately 10 with 1 M NaOH to deprotonate the amine groups, forming free poly(allylamine).

-

Crosslinker Solution: Prepare a solution of this compound in DMSO. The molar ratio of dibromononane to the amine monomer units of poly(allylamine) should be varied (e.g., 1:10, 1:20, 1:50) to optimize the crosslinking density.

-

Crosslinking Reaction: Add the this compound solution dropwise to the poly(allylamine) solution under vigorous stirring at room temperature.

-

Gel Formation: Continue stirring the reaction mixture at an elevated temperature (e.g., 60-80 °C) for several hours (e.g., 4-24 hours) until a hydrogel is formed. The reaction time and temperature are critical parameters to be optimized.

-

Purification: Immerse the resulting hydrogel in a large volume of deionized water for 48-72 hours, with frequent water changes, to remove unreacted reagents and byproducts.

-

Drying: The purified hydrogel can be dried by lyophilization or in a vacuum oven.

DOT Script for Hydrogel Synthesis Workflow:

Caption: Workflow for hydrogel synthesis using this compound.

Preparation of Anion-Exchange Resins

Anion-exchange resins are widely used in water treatment and separation processes. Crosslinking polyamines with this compound can produce robust, insoluble resins with anion-exchange capabilities. The long alkyl chain of the crosslinker can influence the porosity and hydrophobicity of the resin, affecting its ion-exchange capacity and selectivity.

Comparative Properties of Anion-Exchange Resins:

| Polymer Backbone | Crosslinking Agent | Ion Exchange Capacity (meq/g) | Thermal Stability (°C) | Reference |

| Polystyrene-divinylbenzene | Divinylbenzene | 3.5 - 4.5 | ~150 | [Generic Data] |

| Poly(ethyleneimine) | Epichlorohydrin | 5.0 - 8.0 | ~120 | [Generic Data] |

| Poly(ethyleneimine) (Hypothetical) | This compound | [Data Not Available] | [Data Not Available] | - |

Experimental Protocol: Synthesis of a Poly(ethyleneimine)-based Anion-Exchange Resin

This protocol is a generalized procedure and may require optimization.

Materials:

-

Branched Poly(ethyleneimine) (PEI) (MW ~25,000 g/mol )

-

This compound

-

Ethanol

-

Toluene (as a porogen, optional)

-

Deionized water

Procedure:

-

Polymer Solution: Dissolve branched PEI in ethanol to create a 20% (w/v) solution.

-

Crosslinker Addition: Add this compound to the PEI solution. The molar ratio of dibromononane to the primary amine groups of PEI should be systematically varied (e.g., 1:5, 1:10, 1:20) to control the degree of crosslinking.

-

Porogen Addition (Optional): If a porous resin is desired, add toluene as a porogen to the reaction mixture. The volume of toluene can be varied to control the pore size.

-

Curing: Heat the mixture in a sealed reactor at 80-100 °C for 12-24 hours. The mixture will solidify into a crosslinked polymer block.

-

Grinding and Sieving: Grind the resulting polymer block into small particles and sieve to obtain the desired particle size range.

-

Washing: Wash the resin particles extensively with ethanol to remove the porogen and any unreacted materials, followed by washing with deionized water until the washings are neutral.

-